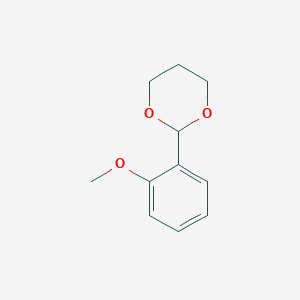
2-(2-Methoxyphenyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
1.1 Epoxide Synthesis and Selectivity
The compound has been utilized as a template in the synthesis of epoxides, particularly in the context of highly selective epoxy alcohol cyclizations. Research indicates that the dioxane ring structure enhances selectivity in these reactions, allowing for the formation of specific cyclic products that are crucial for further synthetic applications. A study demonstrated that using a methylene acetal-based 1,3-dioxane template resulted in high selectivity ratios (greater than 20:1) under various conditions, which is significant for synthesizing complex organic molecules .
1.2 Cascade Reactions
The stability of the methylene acetal group under cyclization conditions allows for its application in cascade reactions. This capability is vital for synthesizing ladder polyether natural products, which have implications in both medicinal chemistry and material science. The research highlights that the number of oxygen atoms in the dioxane ring plays a critical role in determining regioselectivity during epoxide-opening reactions .
Biological Research Applications
2.1 Anticancer Properties
The dioxane derivatives, including 2-(2-Methoxyphenyl)-1,3-dioxane, have shown promise as potential anticancer agents. The structural features of dioxanes allow them to interact with cellular ion channels, which is a mechanism associated with their cytotoxic effects. Studies suggest that compounds with similar dioxane structures can inhibit cancer cell proliferation, making them candidates for further pharmacological exploration .
2.2 Insecticidal Activity
Dioxane derivatives are also noted for their insecticidal properties. The ability of these compounds to affect insect physiology makes them valuable in agricultural applications as eco-friendly pest control agents. Research has indicated that certain structural modifications can enhance their effectiveness against specific insect species .
Pharmaceutical Development
3.1 Drug Formulation
The versatility of this compound extends to its use in drug formulation processes. Its chemical stability and ability to form complexes with various biological targets make it suitable for developing new pharmaceutical compositions aimed at treating various diseases, including cancer .
3.2 Case Study: N2-(2-Methoxyphenyl)pyrimidine Derivative
A notable application involves the synthesis of N2-(2-methoxyphenyl)pyrimidine derivatives, which have been developed as potential agents for cancer prevention and treatment. This derivative showcases how modifying the dioxane structure can lead to compounds with enhanced therapeutic profiles .
Table 1: Comparison of Selectivity in Epoxide Synthesis
| Template Type | Selectivity Ratio (endo:exo) | Reaction Conditions |
|---|---|---|
| Methylene Acetal | >20:1 | Acidic conditions |
| THP Template | 5.8:1 | Narrow pH range |
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | Aubele et al., 2005 |
| Dioxane Derivatives | Insecticidal | Yuan et al., 2005 |
Eigenschaften
CAS-Nummer |
13309-95-0 |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI-Schlüssel |
NIVJIFNSJCMTQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2OCCCO2 |
Kanonische SMILES |
COC1=CC=CC=C1C2OCCCO2 |
Synonyme |
1,3-Dioxane,2-(2-methoxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















